molecular formula C18H28N2O3S B296284 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B296284
M. Wt: 352.5 g/mol
InChI Key: YJYSMLPWSROWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as CM-024, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CM-024 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. Specifically, CM-024 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. CM-024 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cancer growth.
Biochemical and Physiological Effects:
CM-024 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the alleviation of pain. CM-024 has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using CM-024 in lab experiments is its potential therapeutic applications in cancer, inflammation, and pain management research. Another advantage is its relatively simple synthesis method, which makes it easy to obtain and use in experiments. However, one limitation of using CM-024 in lab experiments is its limited availability, as it is still a relatively new compound that has not been widely studied.

Future Directions

There are several future directions for research on CM-024, including further studies on its mechanism of action and its potential therapeutic applications in other fields of research, such as neurology and immunology. Other future directions include the development of more efficient synthesis methods for CM-024 and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, CM-024 is a novel compound that has shown promising potential in scientific research for its therapeutic applications in cancer, inflammation, and pain management. Its mechanism of action is not fully understood, but it has been shown to inhibit certain enzymes and signaling pathways involved in disease progression. Further research is needed to fully understand the potential of CM-024 and its future applications in various fields of research.

Synthesis Methods

The synthesis of CM-024 involves the reaction of 2-ethyl-6-methylphenylacetic acid with cyclohexylmethylsulfonamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate compound 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then purified and isolated to obtain the final product, CM-024.

Scientific Research Applications

CM-024 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, CM-024 has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. Inflammation research has also shown that CM-024 has anti-inflammatory properties, which could be useful in treating inflammatory diseases such as rheumatoid arthritis. Pain management research has shown that CM-024 has analgesic properties, which could be useful in treating chronic pain.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C18H28N2O3S/c1-4-15-10-8-9-14(2)18(15)19-17(21)13-20(24(3,22)23)16-11-6-5-7-12-16/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)

InChI Key

YJYSMLPWSROWHF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C

Origin of Product

United States

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